![molecular formula C11H19BrO2 B13335901 4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
4-[(2-Bromocyclohexyl)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Bromocyclohexyl)oxy]oxane is an organic compound with the molecular formula C₁₂H₂₁BrO₂ It is a brominated derivative of cyclohexane, featuring an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromocyclohexyl)oxy]oxane typically involves the bromination of cyclohexane followed by the formation of the oxane ring. One common method includes:
Bromination: Cyclohexane is brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form 2-bromocyclohexane.
Oxane Formation: The 2-bromocyclohexane is then reacted with an appropriate oxane precursor under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromocyclohexyl)oxy]oxane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming cyclohexyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Formation of various substituted cyclohexyl derivatives.
Oxidation: Formation of cyclohexanone or other oxidized products.
Reduction: Formation of cyclohexane derivatives without the bromine atom.
Scientific Research Applications
4-[(2-Bromocyclohexyl)oxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-[(2-Bromocyclohexyl)oxy]oxane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions. The oxane ring provides structural stability and can engage in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chlorocyclohexyl)oxy]oxane
- 4-[(2-Fluorocyclohexyl)oxy]oxane
- 4-[(2-Iodocyclohexyl)oxy]oxane
Uniqueness
4-[(2-Bromocyclohexyl)oxy]oxane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
4-(2-bromocyclohexyl)oxyoxane |
InChI |
InChI=1S/C11H19BrO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-11H,1-8H2 |
InChI Key |
WIOWPEQWUDGBCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OC2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


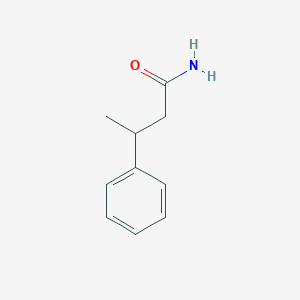

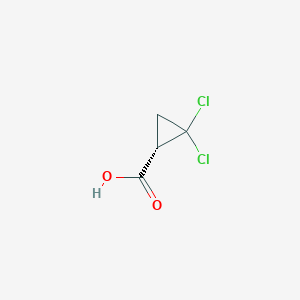
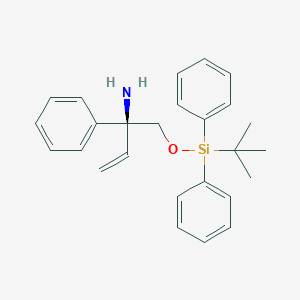

![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)
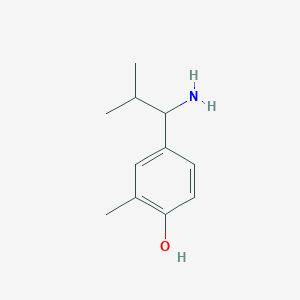
![tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)
![8-(tert-Butyl) 2-methyl (1R,2R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B13335884.png)
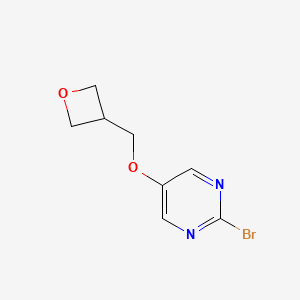
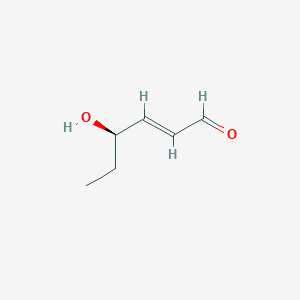
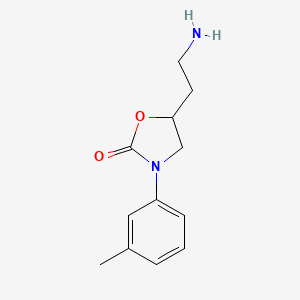
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
